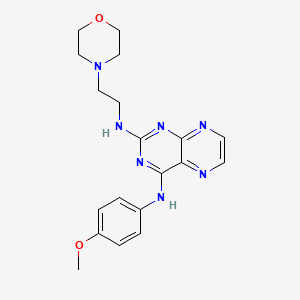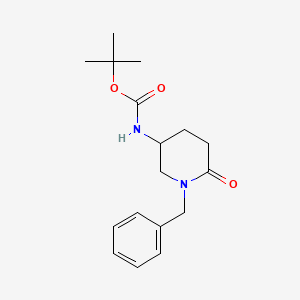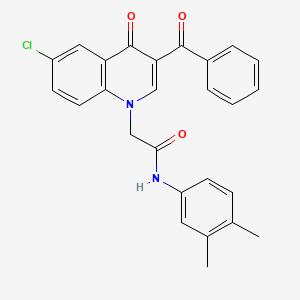
N-(3,4-dimethoxyphenethyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(3,4-dimethoxyphenethyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule. It contains a chromene ring (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), which is substituted with a nitro group at the 6-position and a carboxamide group at the 3-position. The carboxamide group is further substituted with a 3,4-dimethoxyphenethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system. The presence of the nitro group, carboxamide group, and ether groups (from the 3,4-dimethoxyphenethyl group) would all contribute to the overall molecular structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. The nitro group is electron-withdrawing and could potentially undergo reduction reactions. The carboxamide group could participate in hydrolysis or condensation reactions. The ether groups in the 3,4-dimethoxyphenethyl group might undergo reactions under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, boiling point, and stability .科学的研究の応用
Fluorescent Probes and Sensors
One of the primary applications of coumarin derivatives is in the development of fluorescent probes for the detection of metal ions. For instance, a novel coumarin-based fluorescent probe has been designed for selective detection of Cu(II) ions in aqueous solutions, demonstrating the utility of nitro-3-carboxamide coumarin derivatives as efficient chemosensors with high selectivity and sensitivity (Bekhradnia, Domehri, & Khosravi, 2016).
Synthetic Methodologies
Chromene derivatives have been extensively explored for their synthesis and potential applications. A notable example includes the development of microwave-assisted one-pot synthesis techniques for chromenes, which are recognized for their potential anticancer properties (Nagaraju, Padmaja, & Reddy, 2019). These methodologies highlight the versatility of chromene compounds in chemical synthesis, offering efficient routes to a wide range of biologically active molecules.
Material Science
In material science, chromene derivatives are explored for their incorporation into polymeric materials, enhancing properties like thermal stability, solubility, and photoluminescence. For example, novel poly(coumarin-amide)s synthesized from chromene-based monomers exhibit promising thermal properties and potential applications in optoelectronic devices due to their inherent photoluminescence characteristics (Nechifor, 2009).
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-nitro-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O7/c1-27-17-5-3-12(9-18(17)28-2)7-8-21-19(23)15-11-13-10-14(22(25)26)4-6-16(13)29-20(15)24/h3-6,9-11H,7-8H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFFVJQINMJXQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-methoxy-8-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2645274.png)


![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2645280.png)

![Ethyl 3-{2-[2-(anilinocarbonyl)hydrazino]-2-oxoethoxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2645285.png)

![2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2645289.png)

![1-[4-(AZEPANE-1-SULFONYL)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]-2,2-DIMETHYLPROPAN-1-ONE](/img/structure/B2645291.png)


![8-(5-Fluoropyridine-3-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2645295.png)
![(4R)-4-(4-Cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile](/img/structure/B2645296.png)
